Diethyl ethylmalonate

Beschreibung

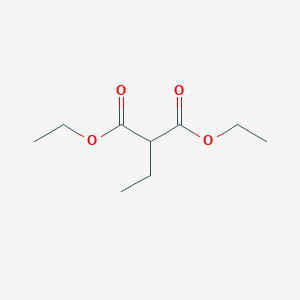

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAZCUCWHIIFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038739 | |

| Record name | Diethyl ethylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Diethyl ethylmalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

133-13-1 | |

| Record name | 1,3-Diethyl 2-ethylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ETHYLMALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-ethyl-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl ethylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ETHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G92OYR3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Diethyl Ethylmalonate

Conventional Synthesis Routes of Diethyl Ethylmalonate

The conventional and most widely utilized method for synthesizing this compound is through the alkylation of diethyl malonate. This process is a cornerstone of classical organic synthesis. The reaction involves treating diethyl malonate with a suitable base to form a nucleophilic enolate, which is then reacted with an ethyl halide.

A typical laboratory-scale preparation proceeds as follows:

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol (B145695). It is crucial that the alcohol used corresponds to the ester to prevent transesterification.

Diethyl malonate is then added gradually to the sodium ethoxide solution. This reaction is exothermic and results in the formation of the sodium salt of diethyl malonate, which often appears as a voluminous white precipitate. This salt is the sodium enolate of diethyl malonate.

An ethylating agent, such as ethyl iodide or ethyl bromide, is subsequently added to the mixture.

The reaction mixture is heated under reflux for one to two hours until the mixture is no longer alkaline. This indicates the completion of the alkylation reaction.

Post-reaction workup involves removing the ethanol by evaporation, adding water to dissolve the sodium halide byproduct, and extracting the desired product, this compound, with a solvent like ether.

The final product is purified by distillation, collecting the fraction that boils at approximately 206-208°C.

This method provides a reliable route to this compound with good yields. masterorganicchemistry.com

| Reactant/Reagent | Purpose | Typical Amount (Lab Scale) |

| Sodium | To form sodium ethoxide in situ | 2.3 g |

| Absolute Ethanol | Solvent and reactant to form sodium ethoxide | 25 g |

| Diethyl Malonate | Starting ester, source of the malonate backbone | 16 g |

| Ethyl Iodide or Ethyl Bromide | Ethylating agent | 20 g |

Malonic Ester Synthesis and its Relevance to this compound

The malonic ester synthesis is a versatile method in organic chemistry used to prepare substituted carboxylic acids from diethyl malonate. libretexts.org The synthesis of this compound is a direct application of the initial steps of this synthetic sequence, specifically the formation of a mono-substituted malonic ester.

The core principle of the malonic ester synthesis relies on the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13). These hydrogens are positioned on the carbon atom between two electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base (carbanion/enolate) through resonance. ualberta.cahmdb.ca

The general steps of the synthesis are:

Enolate Formation : A relatively strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, creating a nucleophilic enolate ion. libretexts.orgorganicchemistrytutor.com

Alkylation : The enolate ion then acts as a nucleophile and attacks an electrophilic alkyl halide (R-X) in a nucleophilic substitution reaction (typically SN2), forming an alkyl-substituted diethyl malonate. wikipedia.orglibretexts.org

Hydrolysis and Decarboxylation (for carboxylic acid synthesis) : The resulting substituted ester can be hydrolyzed to a dicarboxylic acid, which, upon heating, readily loses a molecule of carbon dioxide (decarboxylation) to yield a substituted acetic acid. masterorganicchemistry.com

The synthesis of this compound is a prime example of the first two steps of the malonic ester synthesis. In this specific case, diethyl malonate is deprotonated with sodium ethoxide, and the resulting enolate is alkylated with an ethyl halide (e.g., ethyl bromide). This yields the mono-ethylated product, this compound. If a different alkyl halide were used, a different substituted malonic ester would be formed. The process can even be repeated to create a dialkylated malonic ester before hydrolysis. libretexts.orgwikipedia.org

| Step | Description | Relevance to this compound Synthesis |

| 1. Enolate Formation | Deprotonation of diethyl malonate at the α-carbon using a base. | Diethyl malonate is treated with sodium ethoxide to form its sodium enolate. |

| 2. Alkylation | The enolate attacks an alkyl halide to form a new C-C bond. | The enolate reacts with ethyl iodide or ethyl bromide to form this compound. |

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

The formation of this compound from diethyl malonate is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. libretexts.org

Mechanism:

Formation of the Nucleophile : The reaction is initiated by the deprotonation of diethyl malonate by a base (e.g., sodium ethoxide, EtO⁻), forming the diethyl malonate enolate. This enolate is a potent carbon-based nucleophile.

Nucleophilic Attack : The nucleophilic carbanion of the enolate attacks the electrophilic carbon atom of the ethyl halide (e.g., ethyl iodide). In the SN2 mechanism, this attack occurs from the backside relative to the leaving group (the halide ion).

Transition State : A transition state is formed where the new carbon-carbon bond between the enolate and the ethyl group is partially formed, and the carbon-halide bond is partially broken.

Product Formation : The halide ion is expelled as a leaving group, resulting in the formation of the C-C bond and the final product, this compound.

The efficiency of this SN2 reaction is dependent on the nature of the alkylating agent, with primary halides like ethyl iodide or bromide being ideal substrates. libretexts.org

Carbanion Formation and Reactivity

The key to the reactivity of malonic esters is the formation of a stable carbanion. quora.com The methylene (B1212753) group (-CH₂-) in diethyl malonate is flanked by two carbonyl groups, making the attached protons significantly more acidic than typical alkane protons. ualberta.cahmdb.ca

When a base like sodium ethoxide is introduced, it abstracts one of these acidic α-protons, generating a carbanion. pearson.com This carbanion is not a simple localized negative charge on the carbon atom. Instead, it is stabilized by resonance, delocalizing the negative charge onto the two adjacent oxygen atoms of the carbonyl groups. This resonance-stabilized anion is more accurately described as an enolate. ualberta.ca The delocalization of the charge makes the enolate a soft, stable, yet highly reactive nucleophile, capable of participating in various bond-forming reactions. wikimedia.org

Alkylation Reactions

Alkylation is the most characteristic reaction of the diethyl malonate carbanion and is the direct route to this compound. libretexts.org Once the nucleophilic enolate is formed, it readily reacts with an appropriate electrophile, typically a primary or secondary alkyl halide. libretexts.org

The reaction involves the enolate attacking the alkyl halide in an SN2 fashion, displacing the halide and forming a new carbon-carbon bond. ualberta.ca To synthesize this compound, an ethyl halide is used as the alkylating agent.

It is also possible to perform a second alkylation. The resulting this compound still possesses one acidic α-hydrogen. Treatment with a base can remove this proton to form a new enolate, which can then be alkylated with a second alkyl halide (which can be the same as or different from the first) to yield a dialkylated malonic ester. wikipedia.org

Acylation Reactions

Beyond alkylation, the carbanion derived from a malonic ester can also undergo acylation when treated with an acylating agent, such as an acyl chloride or an anhydride. This reaction introduces an acyl group (-COR) to the α-carbon, forming a β-keto ester derivative. The general mechanism is a nucleophilic acyl substitution.

While less common than alkylation, the acylation of substituted malonic esters is a known transformation. For instance, the carbanion derived from this compound has been successfully acylated using mixed carbonic anhydrides. orgsyn.org The reaction of a sodiomalonic ester with an acid chloride is also a viable method for preparing ketones after subsequent hydrolysis and decarboxylation. chemistnotes.com This reactivity highlights the versatility of the malonate enolate as a nucleophile for forming not only carbon-carbon single bonds but also for constructing more complex carbonyl-containing structures.

Michael Addition Reactions

This compound serves as an excellent Michael donor in conjugate addition reactions with a wide range of α,β-unsaturated compounds (Michael acceptors). This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of more complex molecular architectures. The reaction proceeds via the formation of a stabilized enolate of this compound, which then adds to the β-carbon of the Michael acceptor.

The scope of Michael acceptors for this compound is broad and includes α,β-unsaturated ketones (enones), chalcones, and nitroolefins. The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of asymmetric synthesis, high enantioselectivity.

Table 1: Michael Addition of Diethyl Malonate to Chalcones

| Catalyst | Base | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Sparteine:NiCl₂ | - | Toluene (B28343) | 5 | 90 | 86 |

| Cinchona Alkaloid Derivative | - | - | - | High | 80-99 |

| Chiral Phase Transfer Catalyst | KOt-Bu | CH₂Cl₂ | 1-8 | Good | 67-99 |

| 1,2-Diphenylethanediamine | o-Phthalic acid | EtOH | 168 | 99 | 94 |

Note: Data presented is for the closely related diethyl malonate, which exhibits similar reactivity to this compound.

Catalytic Asymmetric Michael Addition

The development of catalytic asymmetric Michael additions of this compound has been a significant area of research, enabling the synthesis of chiral molecules with high enantiopurity. This is often achieved through the use of chiral catalysts, which can be either metal complexes with chiral ligands or purely organic molecules (organocatalysts).

These chiral catalysts create a chiral environment around the reactants, directing the nucleophilic attack of the this compound enolate to one face of the Michael acceptor, thus leading to the preferential formation of one enantiomer of the product. A variety of chiral organocatalysts, including those derived from cinchona alkaloids and amino acids, have been successfully employed in these reactions, often providing high yields and excellent enantioselectivities. longdom.orgmetu.edu.tr

For instance, the enantioselective Michael addition of diethyl malonate to chalcones has been achieved with high yields and enantiomeric excesses using cinchona alkaloid-derived bifunctional tertiary amine-thioureas as organocatalysts. Similarly, nickel-sparteine complexes have been shown to be effective catalysts for the enantioselective Michael addition of diethyl malonate to substituted chalcones, affording the corresponding adducts in good yields and with good enantioselectivity. longdom.org

Hydrolysis and Decarboxylation Pathways

This compound can undergo hydrolysis of its ester groups to form the corresponding dicarboxylic acid, ethylmalonic acid. This hydrolysis can be carried out under either acidic or basic conditions. Subsequent heating of the resulting ethylmalonic acid leads to decarboxylation, the loss of a molecule of carbon dioxide, to yield butyric acid.

The decarboxylation step proceeds through a cyclic transition state, which is characteristic of β-keto acids and malonic acids. The presence of the second carboxyl group facilitates the loss of CO₂.

Transesterification Reactions

Transesterification is a process in which the ester group of a compound is exchanged with another alcohol. This compound can undergo transesterification in the presence of an alcohol and a suitable catalyst, which can be either an acid or a base.

For example, the transesterification of diethyl malonate with benzyl (B1604629) alcohol has been studied using modified zirconia catalysts. researchgate.net This reaction leads to the formation of dibenzyl malonate and benzyl ethyl malonate. The efficiency of the reaction is dependent on various factors, including the reaction temperature, the molar ratio of the reactants, and the specific catalyst used. Organotin compounds have also been reported as catalysts for the transesterification of malonic esters.

Reactions with Fullerene

This compound and its derivatives can participate in reactions with fullerenes, such as Buckminsterfullerene (C60). One notable reaction is the Bingel-Hirsch reaction, a cyclopropanation method for fullerenes. In this reaction, a malonate derivative, often diethyl bromomalonate, is treated with a base to form a carbanion, which then adds to one of the double bonds of the fullerene cage. An intramolecular nucleophilic substitution then leads to the formation of a cyclopropane (B1198618) ring fused to the fullerene.

Furthermore, the reaction of chemrxiv.orgfullerene with diethyl diazidomalonate has been shown to yield a 1:1 adduct with a doubly bridged fulleroid structure. These reactions demonstrate the utility of diethyl malonate derivatives in the functionalization of fullerenes, which is crucial for tuning their electronic and physical properties for various applications.

Cyclocondensation Reactions involving this compound Derivatives

Derivatives of this compound are valuable precursors in cyclocondensation reactions for the synthesis of various heterocyclic compounds. These reactions typically involve the reaction of the malonate derivative with a dinucleophilic species, leading to the formation of a new ring system.

For instance, 2-substituted diethyl malonates can react with 1,3-dinucleophiles such as amidines and amides at elevated temperatures or in the presence of basic catalysts. A classic example is the synthesis of barbituric acids from the reaction of malonates with urea. Similarly, the reaction of diethyl malonate with 2-aminopyridine (B139424) leads to the formation of a pyrido[1,2-a]pyrimidine-2,4-dione. These cyclocondensation reactions provide a versatile route to a wide range of heterocyclic structures with potential applications in medicinal chemistry and materials science.

Catalytic Approaches in this compound Synthesis and Functionalization

The synthesis of this compound typically involves the alkylation of diethyl malonate. Catalysis plays a crucial role in this transformation and in subsequent functionalization reactions, offering pathways that are often more efficient and selective than stoichiometric methods. These catalytic strategies can be broadly categorized into homogeneous, heterogeneous, and enantioselective approaches.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites.

Palladium-Catalyzed Reactions: Palladium complexes are versatile homogeneous catalysts for the functionalization of malonic esters. For instance, palladium enolates, generated from allyl β-keto carboxylates via decarboxylation, can undergo various transformations including aldol (B89426) condensation and Michael addition. nih.gov Similarly, palladium complexes like Pd(Ph3P)4 have been used as catalysts in the carbonylation of ethyl chloroacetate (B1199739) to synthesize the precursor, diethyl malonate, under mild conditions. researchgate.net The arylation of diethyl malonate with aryl halides can be achieved using palladium catalysts with sterically hindered phosphine (B1218219) ligands. acs.org

Ruthenium-Catalyzed Hydrogenation: Ruthenium complexes have demonstrated high efficiency in the hydrogenation of esters to alcohols. acs.org These catalysts are also effective in transfer hydrogenation reactions, enabling C-C bond formation by coupling alcohols or aldehydes with unsaturated compounds. nih.gov This methodology provides a pathway for the functionalization of molecules like this compound.

Other Transition Metals: Dicobalt octacarbonyl has been employed as a catalyst for the carboxyesterification of sodium chloroacetate to produce diethyl malonate. wikipedia.org Copper(I) catalysts, in the presence of ligands like proline, have been used for the arylation of diethyl malonate. researchgate.net

Table 1: Examples of Homogeneous Catalysis in Diethyl Malonate Synthesis and Functionalization

| Catalyst System | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| Palladium complexes | Carbon-carbon bond formation | Allyl β-keto carboxylates | Palladium enolates for aldol/Michael addition | nih.gov |

| Pd(Ph3P)4 | Carbonylation | Ethyl chloroacetate, CO, Ethanol | Diethyl malonate | researchgate.net |

| Ruthenium complexes | Hydrogenation | Esters | Alcohols | acs.org |

| Copper(I)/Proline | Arylation | Diethyl malonate, Aryl halide | α-Aryl malonates | researchgate.net |

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for easier recycling.

Base Catalysis: The α-arylation of diethyl malonate can be performed using various heterogeneous bases, with barium hydroxide (B78521) showing excellent results. researchgate.net The use of solid bases allows for easy removal by filtration. researchgate.net

Phase-Transfer Catalysis: The alkylation of diethyl malonate can be efficiently carried out under phase-transfer catalysis (PTC) conditions. acs.orggoogle.com For example, the reaction of diethyl malonate with 1-bromobutane (B133212) can be catalyzed by 18-crown-6 (B118740) with potassium carbonate as the base. scribd.com Microwave irradiation has also been employed to accelerate C-alkylation under solid-liquid phase-transfer conditions. researchgate.net

Enantioselective catalysis is crucial for the synthesis of chiral molecules, which are of great importance in pharmaceuticals and materials science.

Metal-Based Catalysts: Chiral complexes of metals like nickel, palladium, and copper have been used in the enantioselective functionalization of diethyl malonate. mdpi.comsemanticscholar.org A notable example is the nickel-sparteine complex, which catalyzes the asymmetric Michael addition of diethyl malonate to chalcones, yielding products with good enantioselectivity (80-88% ee). longdom.org

Organocatalysis: Chiral organic molecules can also act as catalysts. Bifunctional organocatalysts, such as tertiary amine-thioureas, have been developed for the enantioselective Michael addition of malonates to β,β-disubstituted enones. acs.org These reactions, sometimes requiring high pressure, can produce adducts with quaternary stereogenic centers in high yields and enantiomeric excesses up to 95%. acs.org Bispidine-based organocatalysts have also been investigated for the Michael addition of diethyl malonate to nitro-olefins. mdpi.comsemanticscholar.org

Phase-Transfer Catalysis: Enantioselective phase-transfer catalysis provides an efficient method for the synthesis of chiral malonates. Using cinchona-derived ammonium (B1175870) salts as catalysts, the α-alkylation of malonate substrates can achieve high chemical yields and enantioselectivities (up to 98% ee). frontiersin.org

Table 2: Examples of Enantioselective Catalysis in Diethyl Malonate Functionalization

| Catalyst System | Reaction Type | Reactants | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Nickel-Sparteine Complex | Michael Addition | Diethyl malonate, Chalcone | 80-88% | longdom.org |

| Bifunctional Amine-Thioureas | Michael Addition | Diethyl malonate, β,β-Disubstituted Enones | up to 95% | acs.org |

| Cinchona-derived Ammonium Salt | Phase-Transfer Alkylation | Malonate ester, Alkyl halide | up to 98% | frontiersin.org |

Derivatization Strategies of this compound

This compound is a versatile building block for the synthesis of a variety of organic molecules. Its structure allows for further functionalization, leading to important classes of compounds like substituted acetic acids and β-ketoesters.

The malonic ester synthesis is a classic and highly effective method for preparing mono- and di-substituted acetic acids, with diethyl malonate being the most common starting material. uobabylon.edu.iq

The process involves a sequence of three main steps:

Enolate Formation and Alkylation: Diethyl malonate is deprotonated at the α-carbon using a base, typically sodium ethoxide, to form a resonance-stabilized enolate. masterorganicchemistry.comwikipedia.org This enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide (e.g., ethyl bromide) to form an alkylated diethyl malonate. To synthesize this compound, diethyl malonate is reacted with an ethyl halide. If a second, different alkyl group is desired, the resulting this compound can be subjected to another deprotonation and alkylation sequence. wikipedia.org

Ester Hydrolysis: The substituted diethyl malonate is then treated with aqueous acid and heat, which hydrolyzes both ester groups to carboxylic acid groups, forming a substituted malonic acid. masterorganicchemistry.comyoutube.com

Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily undergoes decarboxylation (loss of CO2), yielding the final substituted acetic acid. masterorganicchemistry.comyoutube.com

This synthetic route effectively allows for the conversion of an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH2COOH). masterorganicchemistry.com

β-Ketoesters are valuable synthetic intermediates, and their formation can be achieved through the acylation of malonic esters. The reaction of magnesium enolates derived from substituted malonic acid half oxyesters with various acylating agents, such as acyl chlorides or acid anhydrides, provides a route to functionalized α-substituted β-ketoesters. organic-chemistry.org This process is essentially a decarboxylative Claisen condensation. Similarly, the direct C-acylation of enol silyl (B83357) ethers or ketene (B1206846) silyl acetals can produce β-ketoesters. organic-chemistry.org

Synthesis of Sulfur-Containing Compounds

The introduction of sulfur into the this compound framework can be effectively achieved through the process of thionation, which involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). A primary reagent for this transformation is Lawesson's reagent, or similar thionating agents. While esters are generally less reactive than ketones or amides, they can undergo thionation under appropriate conditions, typically involving heating in an anhydrous solvent.

The reaction of this compound with Lawesson's reagent is projected to replace the oxygen atoms of both carbonyl groups with sulfur, yielding diethyl 2-ethyldithiopropanedioate. The mechanism involves a [2+2] cycloaddition of the dithiophosphine ylide, a reactive form of Lawesson's reagent, onto the carbonyl group, forming a four-membered thiaoxaphosphetane intermediate. This intermediate then fragments to form the desired thiocarbonyl and a stable phosphorus-oxygen double bond.

Table 1: Proposed Thionation of this compound

| Reactant | Reagent | Product |

|---|

Detailed research findings indicate that the efficiency of thionation of esters can be dependent on reaction conditions such as temperature and solvent. organic-chemistry.org Anhydrous solvents like toluene or xylene are commonly used, and the reaction is typically conducted at elevated temperatures to drive the conversion.

Synthesis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates

The synthesis of diethyl 2-((aryl(alkyl)amino)methylene)malonates from a malonate precursor is a significant transformation, often constituting the first step in more complex syntheses like the Gould-Jacobs reaction for quinoline (B57606) synthesis. However, this conversion does not proceed directly from this compound. Instead, it requires a two-step approach starting from the parent compound, diethyl malonate. The initial step involves the formation of a key intermediate, diethyl ethoxymethylenemalonate (DEEMM).

Step 1: Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM)

Diethyl malonate is reacted with triethyl orthoformate, typically in the presence of a catalyst such as anhydrous zinc chloride and with a dehydrating agent like acetic anhydride. The mixture is heated, causing the elimination of ethanol to form the enol ether, DEEMM. This reaction provides the necessary electrophilic carbon that will later react with the amine. Various protocols exist, including conventional heating and microwave-assisted methods, to optimize the yield and reaction time.

Step 2: Condensation with Amines

The prepared diethyl ethoxymethylenemalonate (DEEMM) is then reacted with a primary aryl or alkyl amine. This reaction is a nucleophilic substitution at the enolic double bond, where the amino group displaces the ethoxy group. The reaction is typically carried out by mixing the reactants, often without a solvent, and heating. Microwave-assisted procedures have been shown to significantly reduce reaction times and improve yields, offering an efficient, solvent-free, and catalyst-free method. This approach yields a variety of substituted diethyl 2-((aryl(alkyl)amino)methylene)malonates.

Table 2: Synthesis of Diethyl 2-((aryl(alkyl)amino)methylene)malonates

| Step | Starting Material | Reagent(s) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl malonate | Triethyl orthoformate, Acetic anhydride, ZnCl₂ | Diethyl ethoxymethylenemalonate (DEEMM) | 72-90% |

| 2 | DEEMM | 4-Chloroaniline (Microwave, 150°C) | Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | 80% |

| 2 | DEEMM | Aniline (Microwave, 150°C) | Diethyl 2-((phenylamino)methylene)malonate | 96% |

| 2 | DEEMM | 4-Methoxyaniline (Microwave, 150°C) | Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate | 78% |

| 2 | DEEMM | Benzylamine (Microwave, 150°C) | Diethyl 2-((benzylamino)methylene)malonate | 74% |

This two-step methodology highlights the synthetic pathway from the basic malonate structure to more complex and functionalized molecules that serve as important intermediates in organic synthesis.

Advanced Spectroscopic and Computational Studies of Diethyl Ethylmalonate

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Diethyl Ethylmalonate. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the protons of the two equivalent ethoxy groups give rise to a triplet at approximately 1.25 ppm, corresponding to the six methyl (CH₃) protons, and a quartet at around 4.19 ppm for the four methylene (B1212753) (OCH₂) protons. The ethyl group attached to the central carbon shows a triplet for its methyl (CH₃) protons at about 0.88 ppm and a quartet for its methylene (CH₂) protons at approximately 1.93 ppm. The single proton on the central (methine) carbon (CH) appears as a triplet around 3.33 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the ethoxy groups appear at approximately 14.1 ppm (methyl carbons) and 61.3 ppm (methylene carbons). The ethyl group at the alpha-position shows signals around 11.6 ppm (methyl carbon) and 25.4 ppm (methylene carbon). The central methine carbon is observed at about 53.4 ppm, and the carbonyl carbons of the ester groups resonate at approximately 169.2 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.19 | Quartet | 4H | -OCH₂CH₃ |

| ~3.33 | Triplet | 1H | -CH(CH₂CH₃)- |

| ~1.93 | Quartet | 2H | -CH(CH₂CH₃)- |

| ~1.25 | Triplet | 6H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectral Data for this compound mdpi.com

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~169.2 | C=O |

| ~61.3 | -OCH₂CH₃ |

| ~53.4 | -CH(CH₂CH₃)- |

| ~25.4 | -CH(CH₂CH₃)- |

| ~14.1 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is characterized by strong absorption bands indicative of its ester and alkyl functionalities.

A prominent and intense absorption band is observed in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester groups. The presence of an ethyl substituent on the alpha-carbon can cause a slight shift in this frequency compared to unsubstituted diethyl malonate researchgate.net. The C-O stretching vibrations of the ester linkages typically appear as strong bands in the 1150-1250 cm⁻¹ region.

The aliphatic C-H bonds of the ethyl and ethoxy groups give rise to stretching vibrations in the 2850-3000 cm⁻¹ range. Additionally, C-H bending vibrations for the CH₂ and CH₃ groups can be observed in the fingerprint region, typically around 1370-1470 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound researchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2850-3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~1730-1750 | C=O Stretch | Ester |

| ~1370-1470 | C-H Bend | Alkyl (CH₂, CH₃) |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound (molecular weight: 188.22 g/mol ) typically shows a molecular ion peak (M⁺) at an m/z of 188.

The fragmentation pattern is characterized by the loss of various neutral fragments from the molecular ion. A common fragmentation pathway for esters is the loss of an ethoxy group (-OCH₂CH₃), leading to a significant ion at m/z 143. Another characteristic fragmentation involves the loss of an ethoxycarbonyl group (-COOCH₂CH₃), resulting in an ion at m/z 115. Further fragmentation can occur, leading to smaller charged species. For instance, an ion at m/z 73 corresponds to the ethoxycarbonyl cation [COOCH₂CH₃]⁺. The base peak in the spectrum is often observed at m/z 29, corresponding to the ethyl cation [C₂H₅]⁺ mdpi.com.

Table 4: Key Mass Spectrometry Fragments for this compound mdpi.com

| m/z | Proposed Fragment |

|---|---|

| 188 | [M]⁺ (Molecular Ion) |

| 143 | [M - OCH₂CH₃]⁺ |

| 115 | [M - COOCH₂CH₃]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Furthermore, DFT methods can be used to calculate spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the computational model.

Theoretical Studies of Molecular Interactions

Theoretical studies are crucial for understanding how this compound interacts with other molecules, such as solvents or reactants. Computational methods can model non-covalent interactions like hydrogen bonding and van der Waals forces. Such studies would provide insights into the solvation of this compound and its behavior in different chemical environments, which is fundamental for understanding its reactivity and physical properties.

Thermodynamic and Kinetic Modeling of Reactions

Computational modeling can be used to explore the thermodynamics and kinetics of reactions involving this compound, such as its synthesis via alkylation of diethyl malonate. These models can calculate the reaction energies, enthalpies, and Gibbs free energies to determine the favorability of a reaction pathway. Kinetic modeling involves calculating the energy barriers (activation energies) of reaction steps, which helps in understanding reaction rates and mechanisms. For instance, modeling the deprotonation and subsequent alkylation steps in the malonic ester synthesis would provide a detailed picture of the reaction's energy profile.

Applications of Diethyl Ethylmalonate in Specialized Fields

Agrochemicals and Pesticide Synthesis

In the field of agriculture, diethyl ethylmalonate and its parent compound, diethyl malonate, are valuable building blocks for the synthesis of various agrochemicals. solubilityofthings.com Diethyl malonate is a precursor in the production of several pesticides, including sethoxydim.

Herbicides (e.g., Sulfonylurea Herbicides)

This compound is utilized as an intermediate in the production of sulfonylurea herbicides. guidechem.com These herbicides are a significant class of weed control agents in modern agriculture.

Mycelial Growth Inhibitors

Derivatives of diethyl malonate have demonstrated potential as antifungal agents. A study focused on Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), which are synthesized from diethyl malonate, investigated their efficacy as mycelial growth inhibitors against the plant pathogen Fusarium oxysporum. mdpi.comresearchgate.net The research found that these compounds exhibited promising antifungal activity. mdpi.comresearchgate.net

The study evaluated a series of five DAMM compounds for their ability to inhibit the mycelial growth of Fusarium oxysporum. The results, including the half-maximal inhibitory concentrations (IC50), are presented below.

| Compound | IC50 (µM) | Antifungal Effect |

| 1 | 35 | Fungistatic |

| 2 | 0.32 | Fungicidal |

| 3 | 1.8 | Fungistatic |

| 4 | 2.1 | Fungistatic |

| 5 | 0.013 | Fungicidal |

Materials Science and Industrial Applications

The applications of this compound extend into the realm of materials science, where it serves as a crucial intermediate for the synthesis of advanced materials.

Liquid Crystal Display Materials

This compound is an important raw material in the manufacturing of liquid crystal display (LCD) materials. guidechem.com The unique molecular properties of liquid crystals are essential for the functioning of modern electronic displays. researchgate.net The design and synthesis of liquid crystal molecules with specific material parameters are critical for the performance of these displays. researchgate.net

Dyes and Fragrances

This compound serves as a valuable intermediate and building block in the synthesis of compounds used in the dye and fragrance industries. While its direct use as a fragrance component is less documented than the related diethyl malonate, its structural properties make it a target for creating more complex molecules. solubilityofthings.com

The broader class of malonic esters is crucial in organic synthesis for producing esters, which are significant in the production of fragrances and flavorings. chemimpex.com Diethyl malonate, a closely related compound, is noted for its sweet, fruity, apple-like aroma and is used as a fragrance ingredient. fragranceconservatory.comperfumersapprentice.com this compound, through its chemical reactivity, can be modified to create a variety of aromatic compounds and dye precursors. For instance, derivatives like Diethyl(phenylacetyl)malonate are used explicitly to synthesize dyes. chemicalbook.com The compound's potential in the flavor and fragrance industries is an area of ongoing study. solubilityofthings.com

Environmental and Biological Research

Adsorption Studies on Carbon Nanotubes

While specific research on the adsorption of this compound onto carbon nanotubes is not present in the available literature, extensive studies have been conducted on the closely related compound, diethyl malonate. These studies provide insight into how similar esters interact with carbon nanomaterials. Diethyl malonate differs from this compound by lacking the ethyl group on the central carbon atom.

Research into the adsorption behavior of diethyl malonate on single-walled carbon nanotubes (SWCNTs) has been performed using UV-Vis spectrophotometry. orientjchem.org In these studies, the adsorption of esters like diethyl malonate onto SWCNTs was observed to increase as the concentration of the ester increased. researchgate.net

One study compared the adsorption of diethyl malonate and dimethyl malonate on SWCNTs and found that diethyl malonate exhibited higher adsorption. This is attributed to the electron-donating conductive effect of the ethyl groups, which allows for a stronger interaction with the π-electron system of the carbon nanotubes. orientjchem.orgresearchgate.net The experimental data from these adsorption studies were analyzed using various isotherm models, including Langmuir, Freundlich, and Temkin, to describe the equilibrium behavior. researchgate.net The Freundlich isotherm was often found to have the best compatibility with the experimental data, suggesting multilayer adsorption on a heterogeneous surface. researchgate.net

Below is a table summarizing typical data from such an adsorption study on a related malonate ester.

| Initial Concentration (µg/mL) | Adsorption of Diethyl Malonate on SWCNTs (%) |

| 100 | 78.4 |

| 150 | 80.2 |

| 200 | 83.1 |

| 250 | 85.5 |

| 300 | 88.2 |

This table is generated based on data for the related compound diethyl malonate as presented in referenced studies. researchgate.net

Metabolic Pathways of Related Compounds

The metabolic fate of this compound is understood through the pathways of closely related malonic esters, primarily diethyl malonate. The primary metabolic process for these esters is hydrolysis. nih.gov

In biological systems, the hydrolysis of diethyl malonate yields ethanol (B145695) and malonic acid. nih.gov This process can be mediated by enzymes within the skin and other tissues. Malonic acid itself is a biologically active molecule that can act as an inhibitor of cellular enzymes, such as succinic dehydrogenase in the citric acid cycle. nih.gov

Malonic acid and its esters are central to the malonic ester synthesis pathway, a fundamental process in organic chemistry that is analogous to biological pathways. masterorganicchemistry.com In this synthesis, the ester is hydrolyzed to a dicarboxylic acid, which is then decarboxylated (loses CO2) upon heating to yield a substituted carboxylic acid. wikipedia.org

Within human metabolism, malonic acid is involved in fatty acid biosynthesis. hmdb.ca It is an intermediate that can be formed from malonyl-CoA. Dysregulation of malonic acid metabolism is associated with certain inborn errors of metabolism, such as combined malonic and methylmalonic aciduria, where the body cannot properly process these compounds. hmdb.ca

Advanced Methodologies and Analytical Techniques for Diethyl Ethylmalonate Research

Chromatographic Techniques for Analysis and Purification

Chromatography is a fundamental technique for the separation, identification, and purification of compounds in a mixture. For a volatile compound like diethyl ethylmalonate, gas chromatography is a particularly powerful tool.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. In the context of this compound research, GC-MS is instrumental for both qualitative and quantitative analysis.

During GC-MS analysis, a sample containing this compound is vaporized and injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound.

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion peak ([M]+) can be observed, and various fragment ions provide structural information. Experimental data from the MassBank of North America (MoNA) database shows prominent peaks at specific mass-to-charge ratios (m/z). wikipedia.org

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment Ion |

|---|---|---|

| 29 | 99.99 | [C2H5]+ |

| 143 | 53.97 | [M-OC2H5]+ |

| 160 | 50.53 | [M-C2H4]+ |

| 73 | 49.84 | [COOC2H5]+ |

| 27 | 33.11 | [C2H3]+ |

Crystallography (e.g., X-ray Diffraction Studies)

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and conformational a nalysis of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Catalysis Screening

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large, thermally labile molecules and for monitoring reactions in solution. In the context of this compound research, ESI-MS is a valuable tool for high-throughput screening of catalysts and for studying reaction mechanisms.

The technique involves introducing a solution of the analyte into the mass spectrometer through a capillary at a high potential, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

ESI-MS can be used to rapidly screen catalyst libraries for their effectiveness in reactions involving this compound, such as alkylation or condensation reactions. By monitoring the formation of product ions, researchers can quickly identify the most active and selective catalysts. A significant advantage of ESI-MS-based screening is its speed and the small amount of sample required.

Emerging Trends and Interdisciplinary Research on Diethyl Ethylmalonate

Green Chemistry Principles in Diethyl Ethylmalonate Synthesis

The traditional synthesis of this compound involves the alkylation of diethyl malonate with an ethyl halide using a strong base like sodium ethoxide in ethanol (B145695). libretexts.orgprepchem.comwikipedia.org While effective, this method presents opportunities for improvement in line with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer chemicals. nih.govresearchgate.netwhiterose.ac.uk Key areas of development include enhancing atom economy, utilizing alternative solvents, and exploring catalytic systems that minimize waste.

Atom Economy and Reaction Mass Efficiency: The malonic ester synthesis, in its classic form, has a moderate atom economy, as the formation of stoichiometric amounts of sodium halide salt is inherent to the process. nih.govresearchgate.netwhiterose.ac.uk Green chemistry metrics such as Reaction Mass Efficiency (RME) and E-Factor are being used to evaluate and compare the greenness of different synthetic routes. nih.gov These metrics account for reactants, solvents, and workup materials, providing a more holistic view of the process's environmental impact.

Alternative Solvents and Catalysis: Research into greener alternatives for malonic ester alkylations has explored the use of different solvents and catalytic systems. While ethanol is a relatively benign solvent, other options like dimethylformamide (DMF), dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) have been investigated. google.com However, the toxicity and environmental persistence of these solvents are also important considerations.

A significant advancement in making the alkylation of malonic esters greener is the application of phase-transfer catalysis (PTC). google.comresearchgate.netosti.gov This technique allows for the reaction to be carried out in a biphasic system (e.g., solid-liquid or liquid-liquid), often with milder bases like potassium carbonate. google.com The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the malonate enolate from the aqueous or solid phase to the organic phase where it reacts with the alkyl halide. This can lead to higher yields, reduced side reactions, and easier workup. The use of microwave irradiation in conjunction with phase-transfer catalysis has also been shown to accelerate the reaction, further contributing to energy efficiency. researchgate.net

Table 1: Comparison of Traditional vs. Greener Approaches in Diethyl Malonate Alkylation

| Feature | Traditional Method (Sodium Ethoxide/Ethanol) | Greener Alternative (PTC/K₂CO₃) |

| Base | Stoichiometric strong base (NaOEt) | Catalytic or stoichiometric milder base (K₂CO₃) |

| Solvent | Anhydrous ethanol | Biphasic systems, potentially with recyclable solvents |

| Waste | Stoichiometric sodium halide salt | Reduced salt waste, catalyst can be recycled |

| Energy | Often requires prolonged heating | Can be accelerated with microwave irradiation |

| Workup | Aqueous workup to remove salts | Often simpler separation of phases |

Biocatalysis and Enzymatic Approaches in Malonate Chemistry

The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing field, offering high selectivity, mild reaction conditions, and a reduced environmental impact compared to traditional chemical methods. rsc.orgdiva-portal.orgmdpi.com In the context of malonate chemistry, enzymes, particularly lipases, are demonstrating significant potential.

Lipases are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. Research has shown that lipases can be employed in reactions involving diethyl malonate and other malonic esters. For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been successfully used for the enantioselective hydrolysis of substituted malonic esters, providing a route to chiral malonic acid monoesters which are valuable building blocks in pharmaceutical synthesis. nih.gov Lipases have also been utilized for the aminolysis of diethyl malonate, producing malonic monoamides with high efficiency. researchgate.net Furthermore, the position-specific hydrolysis of diethyl malate (B86768) by Photobacterium lipolyticum M37 lipase to produce 4-ethyl malate highlights the precision achievable with biocatalysis. jmb.or.kr

While the direct enzymatic synthesis of this compound via alkylation has not been extensively reported, the existing literature on lipase-catalyzed reactions with malonates suggests its feasibility. openagrar.de The challenges in enzymatic alkylation often lie in the compatibility of the enzyme with the reaction conditions and the reactivity of the alkylating agent.

Beyond direct synthesis, biocatalysis plays a crucial role in the synthesis of complex molecules derived from this compound. For example, in the synthesis of the anti-epileptic drug vigabatrin, transaminase enzymes are employed for the stereoselective amination of a ketone precursor, a key step in establishing the final chiral center of the molecule. rsc.orgmdpi.comnih.gov This enzymatic step offers a significant advantage over traditional chemical methods in terms of enantioselectivity and avoidance of hazardous reagents.

Table 2: Examples of Enzymatic Transformations in Malonate Chemistry

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Significance |

| Lipase | Hydrolysis | Prochiral substituted diethyl malonate | Chiral malonic acid monoester | Access to enantiopure building blocks. nih.gov |

| Lipase | Aminolysis | Diethyl malonate and benzylamine | Malonic monoamide | Efficient synthesis of amides under mild conditions. researchgate.net |

| Transaminase | Asymmetric amination | Ketone precursor | Chiral amine | Key step in the synthesis of pharmaceuticals like vigabatrin. rsc.orgmdpi.com |

Application in Complex Molecule Synthesis

This compound serves as a crucial starting material and versatile intermediate in the synthesis of a variety of complex and biologically active molecules, including pharmaceuticals. Its value lies in the ability to introduce a two-carbon unit with a reactive methylene (B1212753) group that can be further functionalized.

A prominent example is the synthesis of the anti-epileptic drug Vigabatrin . nih.gov The synthesis commences with the reaction of diethyl malonate with 1,4-dichloro-2-butene in the presence of a base like sodium ethoxide. This step forms 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane. The cyclopropane (B1198618) ring is then opened and rearranged through a series of reactions, including treatment with ammonia, to form a pyrrolidone intermediate. Subsequent hydrolysis and decarboxylation yield vigabatrin. nih.gov

Another significant application is in the synthesis of the vasodilator Papaverine (B1678415) , an opium alkaloid. derpharmachemica.comgla.ac.ukunodc.orgsci-hub.senih.gov While not a direct alkylation product of diethyl malonate, intermediates derived from malonic ester chemistry are utilized. The synthesis often involves the construction of the isoquinoline (B145761) core of papaverine, where precursors synthesized via malonic ester routes can be employed to build the carbon skeleton. For example, substituted phenylacetic acids, which can be prepared using malonic ester synthesis, are key components in the Bischler-Napieralski reaction to form the dihydroisoquinoline ring system, a central intermediate in papaverine synthesis.

The general strategy of the malonic ester synthesis allows for the creation of a wide range of substituted carboxylic acids, which are themselves valuable intermediates. libretexts.orgyoutube.comlibretexts.org By choosing the appropriate alkyl halide, a diverse array of side chains can be introduced, making this compound a gateway to numerous complex target molecules.

Illustrative Synthetic Step in Vigabatrin Synthesis:

Step 1: Alkylation of Diethyl Malonate

Reactants: Diethyl malonate, Sodium ethoxide, 1,4-dichloro-2-butene

Product: 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane

Description: The enolate of diethyl malonate, generated by sodium ethoxide, acts as a nucleophile and attacks the 1,4-dichloro-2-butene in an intramolecular dialkylation to form the cyclopropane ring. This is a crucial C-C bond-forming step that sets up the core structure for subsequent transformations. nih.gov

Computational Design and Optimization of this compound Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the outcomes of organic reactions. mdpi.comnih.govnih.govresearchgate.net In the context of this compound, computational methods can provide valuable insights into the mechanism of its synthesis and subsequent reactions, aiding in the optimization of reaction conditions and the prediction of selectivity.

The key step in the synthesis of this compound is the SN2 alkylation of the diethyl malonate enolate. libretexts.orgmdpi.com DFT calculations can be employed to model this reaction, providing detailed information about the transition state geometry and the activation energy. mdpi.com By understanding the energetic profile of the reaction, it is possible to predict how changes in the base, solvent, or alkylating agent will affect the reaction rate and yield. For example, computational studies can help in selecting a solvent that preferentially stabilizes the transition state, thereby accelerating the reaction. nih.gov

Furthermore, computational tools are increasingly used to predict the regioselectivity and stereoselectivity of reactions. nih.govmit.edursc.orgrsc.orgcam.ac.uk For reactions involving substituted malonates that can lead to multiple products, computational models can predict the most likely outcome by comparing the activation energies of the competing reaction pathways. This predictive power is invaluable for designing more efficient and selective syntheses, minimizing the formation of unwanted byproducts.

Machine learning models, trained on large datasets of chemical reactions, are also being developed to predict reaction outcomes with high accuracy. nih.govmit.edursc.org These models can learn complex relationships between reactants, reagents, and products, and can be used to rapidly screen for optimal reaction conditions for the synthesis and derivatization of this compound.

Table 3: Application of Computational Methods to this compound Reactions

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Modeling the SN2 alkylation of diethyl malonate enolate | Transition state structure, activation energy, reaction mechanism, solvent effects. mdpi.comnih.govnih.gov |

| Quantum Mechanics (QM) | Predicting regioselectivity in reactions of malonate derivatives | Identification of the most favorable reaction sites, prediction of major products. nih.govmit.edu |

| Machine Learning (ML) | Predicting reaction outcomes and optimizing conditions | Rapid screening of solvents, bases, and temperatures for optimal yield and selectivity. rsc.org |

Q & A

Q. What are the standard synthetic routes for diethyl ethylmalonate, and how can purity be validated experimentally?

this compound is typically synthesized via the Knoevenagel condensation of diethyl malonate with acetaldehyde, followed by hydrogenation. The reaction requires basic catalysts (e.g., piperidine) and inert solvents (e.g., ethanol) . Purity validation involves gas chromatography (GC) coupled with infrared spectroscopy (IR) to confirm structural integrity and quantify impurities. For example, GC area% analysis can achieve ≥98.0% purity, while IR verifies the presence of ester carbonyl and malonate functional groups .

Q. How do reaction conditions influence the stability and storage requirements of this compound?

this compound is stable under inert atmospheres but degrades upon prolonged exposure to moisture or heat. Optimal storage conditions are 2–30°C in airtight containers to prevent hydrolysis. Its flash point (89°C ) necessitates fire-safe storage (combustible liquid classification: WGK 2) . Degradation products (e.g., ethyl acetoacetate) can be monitored via GC-MS to assess shelf life.

Advanced Research Questions

Q. What mechanistic insights explain the catalytic acceleration of this compound decarboxylation by alkali metal salts?

Studies show that LiCl and NaCl enhance decarboxylation rates in DMSO-water systems by stabilizing transition states via ion-dipole interactions. LiCl’s homogeneous solubility in DMSO increases coordination with the ester carbonyl, lowering activation energy. In contrast, NaCl’s heterogeneous distribution limits its efficacy. Kinetic experiments (e.g., monitoring CO₂ evolution) and isotopic labeling (¹³C) can elucidate solvent-catalyst synergies .

Q. How can this compound be applied in asymmetric catalysis for chiral β-ketoester synthesis?

this compound serves as a precursor in Pd-catalyzed allylic alkylation reactions. For example, ESI-MS studies reveal Pd-allyl intermediates during reactions with allyl acetate, where the malonate nucleophile attacks the π-allyl complex. Ligand design (e.g., chiral phosphines) and solvent polarity (e.g., THF vs. DMF) critically influence enantioselectivity. Racemization pathways can be probed via HPLC chiral column analysis .

Q. What strategies optimize this compound’s reactivity in multicomponent polymer synthesis?

In CuAAC "click" chemistry , this compound derivatives (e.g., diallylmalonate) undergo azide-alkyne cycloaddition to form telechelic polymers. Reaction optimization involves:

Q. How do steric and electronic substituent effects impact this compound’s reactivity in alkylation reactions?

Electron-withdrawing substituents (e.g., phenyl) on the malonate core increase enolate stability, favoring alkylation. Steric hindrance (e.g., isopropyl groups) slows nucleophilic attack. DFT calculations (e.g., Mulliken charges on α-carbons) and NMR kinetics (e.g., monitoring enolate formation) can quantify substituent effects. Contrasting results between dimethyl and diethyl esters highlight solvent-dependent solvation effects .

Q. What metabolic engineering approaches enable microbial biosynthesis of ethylmalonate-derived pharmaceuticals?

In Saccharopolyspora erythraea, replacing the methylmalonyl-CoA acyltransferase (AT) domain with an ethylmalonate-specific AT from niddamycin biosynthesis enables 6-ethylerythromycin A production. Challenges include:

- Precursor supplementation (ethylmalonyl-CoA).

- CRISPR-Cas9 knockout of competing pathways.

- LC-MS/MS to verify product titers .

Data Contradiction Analysis

Q. Why do discrepancies arise in reported decarboxylation rates for this compound across studies?

Variations stem from:

Q. How can researchers reconcile conflicting toxicity profiles of this compound in mammalian studies?

Oral and dermal LD₅₀ values (>2000 mg/kg in rats) suggest low acute toxicity, but chronic exposure risks (e.g., hepatotoxicity) require Ames testing and micronucleus assays . Discrepancies may arise from impurities (e.g., residual acetaldehyde) or species-specific metabolic pathways. EPA analog screening (e.g., dimethyl malonate) provides supplementary hazard data .

Methodological Recommendations

Q. What protocols ensure reproducibility in this compound-based transesterification studies?

Key steps include:

- Anhydrous conditions (molecular sieves in solvent).

- Iron aluminophosphate (FeAlP) catalysts (0.025 mol% Fe) for benzyl alcohol transesterification.

- GC-FID to quantify benzyl ethylmalonate and dibenzyl malonate products .

Q. How should researchers design kinetic experiments to study substituent effects on malonate reactivity?

Use pseudo-first-order conditions with excess alkylating agent. Monitor reaction progress via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.